molecular formula C8H8ClN3O B13698903 6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine

6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine

Katalognummer: B13698903
Molekulargewicht: 197.62 g/mol
InChI-Schlüssel: XONMYQWJQCRRLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a chloro substituent at the 6-position and a methoxymethyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of pyrazolo[3,4-b]pyridine derivatives.

    Materials Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Chloro-3-methyl-2-pyridine
  • 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
  • 6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its methoxymethyl group can influence its solubility and reactivity, while the chloro group can serve as a versatile handle for further functionalization.

Eigenschaften

Molekularformel

C8H8ClN3O

Molekulargewicht

197.62 g/mol

IUPAC-Name

6-chloro-3-(methoxymethyl)-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H8ClN3O/c1-13-4-6-5-2-3-7(9)10-8(5)12-11-6/h2-3H,4H2,1H3,(H,10,11,12)

InChI-Schlüssel

XONMYQWJQCRRLK-UHFFFAOYSA-N

Kanonische SMILES

COCC1=C2C=CC(=NC2=NN1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.